molecular formula C9H6ClN3O B1451275 N-Hydroxyquinoxaline-6-carbimidoyl chloride CAS No. 1956426-71-3

N-Hydroxyquinoxaline-6-carbimidoyl chloride

Cat. No. B1451275
M. Wt: 207.61 g/mol
InChI Key: BFWWQDJKTZJVEZ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Hydroxyquinoxaline-6-carbimidoyl chloride” is a chemical compound with the molecular formula C9H6ClN3O . It’s used in various chemical reactions and has certain properties that make it useful in the field of chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Hydroxyquinoxaline-6-carbimidoyl chloride” such as melting point, boiling point, density, and molecular weight could not be found in the search results .

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

N-Hydroxyquinoxaline derivatives have been identified as efficient ligands in copper-catalyzed coupling reactions. These reactions are pivotal in the synthesis of complex molecules, exhibiting great functional-group tolerance and excellent chemoselectivity. For instance, derivatives such as 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide significantly enhance the efficiency of coupling aryl halides with aliphatic amines and N-containing heterocycles under mild conditions (Chen et al., 2012). Similarly, these compounds facilitate the coupling of aryl halides with various phenols, showcasing remarkable functional-group tolerance and reactive selectivity (Qiu et al., 2013).

Synthesis of Novel Compounds

Research has extended into the synthesis of new derivatives such as N-Hydroxy-6-methyluracil-5-carboximidoyl chloride, exploring its reactions with amines and sodium azide to produce novel compounds. These studies shed light on the structural properties and potential applications of these derivatives in pharmaceuticals and materials science (Chernikova et al., 2019).

Development of Synthetic Routes

Efforts to develop efficient synthetic routes for self-polymerizable monomers have utilized intermediates related to N-Hydroxyquinoxaline-6-carbimidoyl chloride. These synthetic pathways aim to produce high-yield monomers for the creation of polymers with specific properties, such as superior monomer yields and cost-effective production methods. Such research not only advances the field of polymer science but also introduces new materials for industrial applications (Baek & Harris, 2005).

properties

IUPAC Name

(6Z)-N-hydroxyquinoxaline-6-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-9(13-14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5,14H/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWWQDJKTZJVEZ-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyquinoxaline-6-carbimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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